4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine
Description
4-Chloro-N-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine (CAS: 6959-82-6) is a pyrimidine derivative featuring a chloro substituent at position 4, a methylamino group at position 5, and a 1-methylhydrazinyl group at position 6 . Its molecular framework is critical for interactions in biological systems, particularly in medicinal chemistry, where pyrimidine derivatives are known for their roles as kinase inhibitors, antiviral agents, and enzyme modulators. The presence of the hydrazinyl group introduces nucleophilic reactivity, enabling participation in condensation and substitution reactions, which are pivotal in drug design . Structural studies using X-ray crystallography (e.g., SHELX programs) have been instrumental in confirming its conformation and intermolecular interactions .
Properties
CAS No. |
6959-82-6 |
|---|---|
Molecular Formula |
C6H10ClN5 |
Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-6-chloro-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C6H10ClN5/c1-9-4-5(7)10-3-11-6(4)12(2)8/h3,9H,8H2,1-2H3 |
InChI Key |
QNGNGBGBQCEXDP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CN=C1Cl)N(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reaction. The structure of the synthesized compound can be confirmed using techniques like elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the chlorine atom is replaced by a nucleophile such as methylamine.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: Other substitution reactions can introduce different functional groups into the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methylamine for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine , while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
Scientific Research Applications
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential pharmacological activities, such as anti-inflammatory, antiproliferative, and antifungal properties.
Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their fungicidal activity and potential use as pesticides.
Biological Research: The compound is used in studies to understand its mechanism of action and interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory and antiproliferative effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Comparisons
Pyrimidine analogs share a common heterocyclic core but differ in substituents, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Research Findings and Data Tables
Physicochemical Properties
| Property | 4-Chloro-N-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine | 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine |
|---|---|---|---|
| Molecular Formula | C₆H₉ClN₅ | C₆H₈ClN₃O | C₆H₈ClN₃S |
| LogP (XLogP3) | 1.2 (estimated) | 1.5 | 2.0 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
Biological Activity
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine, with the CAS number 6959-82-6, is a pyrimidine derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, including a chloro group and a methylhydrazine moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C₆H₁₀ClN₅
- Molecular Weight : 187.63 g/mol
- Density : 1.416 g/cm³
- Boiling Point : 367.8 °C
- Flash Point : 176.2 °C
Biological Activities
Research into the biological activities of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine has revealed several promising properties:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidines and hydrazines have shown effectiveness against various bacterial strains, including Gram-positive bacteria and mycobacteria. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that the introduction of halogen substituents enhances antibacterial activity, as seen in related compounds .
Anticancer Potential
The compound's structural resemblance to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. Research on similar hydrazine derivatives has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms through which 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine exerts its effects require further investigation, but preliminary studies suggest it may interact with cellular pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship for this compound can provide insights into optimizing its biological activity. The presence of the chloro group and the methylhydrazine moiety are critical for enhancing interactions with biological targets. For instance, modifications to these groups could lead to improved potency or selectivity against specific pathogens or cancer types .
Case Studies
- Antibacterial Efficacy : A study evaluating a series of chlorinated pyrimidine derivatives found that compounds with similar structures exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This suggests that 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine may possess comparable antibacterial properties .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of related hydrazine compounds on various cancer cell lines indicated significant growth inhibition, suggesting that this compound warrants further exploration for its potential anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
